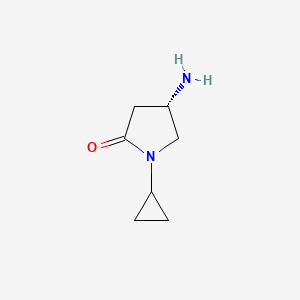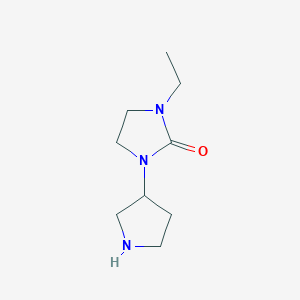
1-Ethyl-3-(pyrrolidin-3-yl)imidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-3-(pyrrolidin-3-yl)imidazolidin-2-one is a heterocyclic compound that features an imidazolidinone core with an ethyl group at the first position and a pyrrolidinyl group at the third position. This compound is part of the imidazolidinone family, which is known for its presence in various pharmaceuticals, natural products, and synthetic intermediates .
Vorbereitungsmethoden
The synthesis of 1-Ethyl-3-(pyrrolidin-3-yl)imidazolidin-2-one can be achieved through several routes:
Direct Incorporation of Carbonyl Group into 1,2-Diamines: This method involves the reaction of 1,2-diamines with carbonyl compounds under catalytic conditions.
Diamination of Olefins: This approach uses olefins as starting materials, which undergo diamination to form the imidazolidinone ring.
Intramolecular Hydroamination of Linear Urea Derivatives: Linear urea derivatives can be cyclized intramolecularly to form the imidazolidinone core.
Aziridine Ring Expansion: Aziridines can be expanded to form the imidazolidinone ring through various catalytic processes.
Industrial production methods often involve the use of metal catalysts and organocatalysts to enhance the efficiency and sustainability of the synthesis .
Analyse Chemischer Reaktionen
1-Ethyl-3-(pyrrolidin-3-yl)imidazolidin-2-one undergoes several types of chemical reactions:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-Ethyl-3-(pyrrolidin-3-yl)imidazolidin-2-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Ethyl-3-(pyrrolidin-3-yl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-3-(pyrrolidin-3-yl)imidazolidin-2-one can be compared with other similar compounds, such as:
Imidazole: A five-membered heterocyclic compound with two nitrogen atoms.
Pyrrolidine: A five-membered ring containing one nitrogen atom.
Imidazolidinone Derivatives: Various derivatives with different substituents at the nitrogen or carbon atoms.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds .
Eigenschaften
Molekularformel |
C9H17N3O |
|---|---|
Molekulargewicht |
183.25 g/mol |
IUPAC-Name |
1-ethyl-3-pyrrolidin-3-ylimidazolidin-2-one |
InChI |
InChI=1S/C9H17N3O/c1-2-11-5-6-12(9(11)13)8-3-4-10-7-8/h8,10H,2-7H2,1H3 |
InChI-Schlüssel |
HBJINFKOHYHMDO-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCN(C1=O)C2CCNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-benzyl-4-[(cyclohexylcarbamoyl)amino]-N-methylbenzenesulfonamide](/img/structure/B14799276.png)
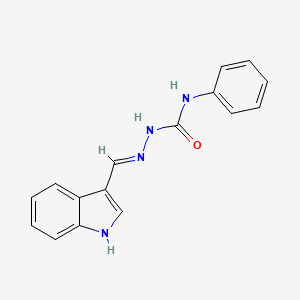

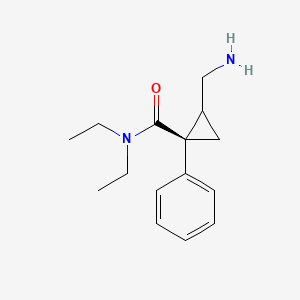
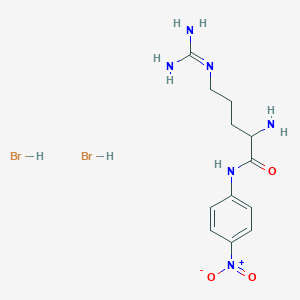

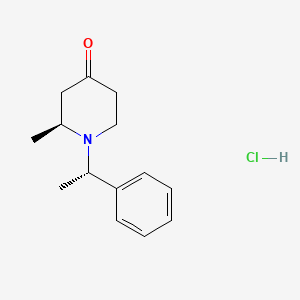
![3,11-Dibromodibenzo[g,p]chrysene](/img/structure/B14799319.png)

![(10R,13S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14799337.png)
![(10R,13S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B14799350.png)
![Ethyl 3-[4-[2-amino-6-[1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B14799365.png)
